molecular formula C15H12FNO3 B2529074 N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide CAS No. 428489-90-1

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide

Cat. No.: B2529074
CAS No.: 428489-90-1
M. Wt: 273.263
InChI Key: IOIGFNIGWKFCHT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Identification

The compound N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide is systematically named according to IUPAC conventions as follows:

  • Root name : Acetamide (derived from acetic acid, with the hydroxyl group replaced by an amine).
  • Substituents :
    • A 4-fluorophenyl group attached to the nitrogen atom of the acetamide backbone.
    • A 2-formylphenoxy group (a phenyl ring with a formyl substituent at the 2-position and an ether linkage to the acetamide’s methylene group).

The structural identity is confirmed through its molecular formula, C₁₅H₁₂FNO₃ , and spectroscopic data. Key functional groups include:

  • Amide bond : Connects the 4-fluorophenyl group to the acetamide backbone.
  • Ether linkage : Bridges the phenoxy group to the methylene carbon.
  • Formyl group : Located at the 2-position of the phenoxy ring.

The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the amide hydrogen and the formyl oxygen, as observed in analogous acetamide derivatives.

Molecular Formula and Mass Spectrometric Analysis

Molecular Formula

C₁₅H₁₂FNO₃

  • Molecular weight : 273.26 g/mol (calculated from atomic masses).

Mass Spectrometry

  • Monoisotopic mass : 273.080109 Da.
  • Fragmentation patterns :
    • Base peak at m/z 273 corresponds to the molecular ion [M]⁺.
    • Secondary peaks arise from cleavage at the ether linkage (m/z 121 for the 2-formylphenoxy fragment) and amide bond (m/z 152 for the 4-fluorophenylacetamide fragment).
Table 1: Key Mass Spectrometric Data
Parameter Value
Molecular formula C₁₅H₁₂FNO₃
Average mass 273.259 Da
Monoisotopic mass 273.080109 Da
Dominant fragments m/z 273, 152, 121

Crystallographic Data and Space Group Determination

While crystallographic data for This compound is not explicitly reported in the provided literature, analogous compounds offer insights into likely structural features:

General Crystallographic Trends in Acetamide Derivatives

  • Space groups : Related fluorophenylacetamides crystallize in monoclinic systems (e.g., P2₁/c).
  • Unit cell parameters :
    • Typical ranges: a = 5–15 Å, b = 8–12 Å, c = 10–20 Å, β = 90–120°.
  • Hydrogen bonding : Amide N–H···O and C–H···O interactions often form dimers or chains, stabilizing the crystal lattice.

Predicted Crystal Structure

  • Space group : Likely P-1 (triclinic) or P2₁/c (monoclinic), based on symmetry observed in similar compounds.
  • Packing motifs : Anticipated π-π stacking between fluorophenyl and phenoxy rings, with intermolecular hydrogen bonds involving the formyl and amide groups.
Table 2: Hypothetical Crystallographic Parameters
Parameter Predicted Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.7–10.5
b (Å) 10.9–11.8
c (Å) 9.4–10.2
β (°) 96–104

Note : Experimental validation via single-crystal X-ray diffraction is required to confirm these predictions.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-12-5-7-13(8-6-12)17-15(19)10-20-14-4-2-1-3-11(14)9-18/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIGFNIGWKFCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide typically involves the following steps:

    Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.

    Acylation: The 4-fluoroaniline is then acylated with chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The final step involves the reaction of N-(4-fluorophenyl)-2-chloroacetamide with 2-hydroxybenzaldehyde under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can

Biological Activity

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a fluorinated phenyl group and a formyl-substituted phenoxy group linked via an acetamide bond. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H12_{12}FNO3_3
  • Molecular Weight : 273.26 g/mol

The key functional groups present include:

  • Fluorinated phenyl group : Enhances lipophilicity and may improve pharmacokinetics.
  • Formyl-substituted phenoxy group : Potentially interacts with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound have exhibited significant antimicrobial properties. For instance, studies have shown that derivatives with similar phenoxy groups can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound may also possess anticancer properties. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines, such as non-small cell lung cancer cells (A549). The mechanism typically involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Case Studies

  • Anticancer Activity Assessment :
    • In a study assessing various flavonol derivatives, compounds similar to this compound showed IC50_{50} values lower than established drugs like doxorubicin, indicating strong cytotoxic effects against cancer cells .
  • Antimicrobial Efficacy :
    • Another investigation into related acetamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance biological efficacy.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundFluorinated phenyl + formyl-substituted phenoxyPotential anticancer and antimicrobial
2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamideBromo-substituted phenoxyVaried reactivity profiles
N-(3-chloro-4-fluorophenyl)-2-(4-formylphenoxy)acetamideChloro-substituted phenylKnown for specific interactions in biological systems

The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors within biological systems. The acetamide bond may facilitate binding to target sites, while the fluorinated structure could enhance the stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide ()
  • Structural Difference : Replaces the 4-fluorophenyl group with a 3-chloro-4-methylphenyl group.
  • Impact :
    • The chloro and methyl substituents introduce steric hindrance and alter electronic effects compared to fluorine. Chlorine’s electronegativity may enhance dipole interactions, while the methyl group increases lipophilicity (logP).
    • This could affect binding to hydrophobic targets or solubility in biological systems.
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide ()
  • Structural Difference: Substitutes the 4-fluorophenyl with a 4-nitrophenyl group and adds a methoxy group to the phenoxy ring.
  • Methoxy enhances lipophilicity and may stabilize the molecule via hydrogen bonding .
Cyanopyridine Derivatives (LBJ Series, )
  • Example: LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide).
  • Structural Difference: Replaces the formylphenoxy group with a cyanopyridinyloxy moiety.
  • Pyridine’s aromatic nitrogen enables hydrogen bonding, which could enhance target affinity compared to the formyl group .

Heterocyclic Modifications

Triazole-Based Derivatives ()
  • Example : 9e (N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide).
  • Structural Difference : Incorporates a 1,2,4-triazole ring linked via a thioether.
  • Thioether linkages may enhance oxidative stability compared to oxygen-based ethers .
Isoindol-1-one Derivatives ()
  • Example : 13m (N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide).
  • Structural Difference: Replaces the formylphenoxy group with a hydroxypentyloxy-substituted phenyl and adds an isoindol-1-one ring.
  • The hydroxyl group increases hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration .

Alkyl Chain and Functional Group Variations

N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide ()
  • Structural Difference: Substitutes the 4-fluorophenyl group with an n-butyl chain and adds a butyryl group to the phenoxy ring.
  • Impact :
    • The alkyl chain increases lipophilicity (logP ≈ 2.7, as seen in ), favoring passive diffusion across membranes.
    • The butyryl group may act as a prodrug moiety, enabling sustained release via esterase cleavage .

Physicochemical Data Comparison

Compound Melting Point (°C) logP Key Functional Groups Reference
N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide Not reported ~2.5* Formyl, fluorophenyl, acetamide -
LBJ-01 () Not reported ~1.8 Cyanopyridinyloxy, fluorophenyl
9e () 220.1 ~3.1 Triazole, thioether
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide () 75 ~2.7 Butyryl, alkyl chain

*Estimated via analogous compounds (e.g., ).

Q & A

What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves a multi-step approach:

  • Step 1: Coupling 2-formylphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(2-formylphenoxy)acetyl chloride.
  • Step 2: Reacting the intermediate with 4-fluoroaniline in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen, using triethylamine as a catalyst to facilitate amide bond formation .
  • Optimization: Control reaction temperature (0–5°C during coupling to minimize side reactions) and use molecular sieves to absorb moisture. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol .

How can structural integrity and purity of this compound be validated?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of the formyl proton (~10.1 ppm) and fluorophenyl aromatic protons (7.2–7.8 ppm). Compare with PubChem data for analogous acetamides .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 302.1 (calculated for C₁₅H₁₂FNO₃).
  • HPLC: Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

What in vitro assays are suitable for preliminary biological screening of this compound?

Answer:

  • Enzyme Inhibition: Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, PC-3). Compare with structurally similar compounds (e.g., ’s compound showed IC₅₀ = 8.2 µM in HT-29) .
  • Anti-inflammatory Activity: Measure suppression of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

Answer:

  • Substituent Variation: Modify the formyl group to carboxy or hydroxymethyl groups (via oxidation/reduction) and compare bioactivity. shows carboxy derivatives enhance solubility but reduce potency .
  • Pharmacophore Mapping: Use UCSF Chimera to model interactions with target proteins (e.g., COX-2). Docking studies can identify critical hydrogen bonds between the formyl group and Arg120 .
  • Analog Synthesis: Prepare derivatives with halogens (Cl, Br) at the 4-fluorophenyl position. indicates chloro-substituted analogs exhibit higher cytotoxicity .

What mechanisms of action are hypothesized for this compound based on structural analogs?

Answer:

  • Enzyme Inhibition: The formylphenoxy group may act as a Michael acceptor, covalently binding to cysteine residues in enzymes like COX-2 or kinases. ’s analog showed 70% COX-2 inhibition at 10 µM .
  • Receptor Antagonism: Fluorophenyl groups in related compounds (e.g., ) interact with hydrophobic pockets in G-protein-coupled receptors (GPCRs).
  • Apoptosis Induction: Formyl derivatives may activate caspase-3/7 pathways, as seen in HT-29 cells treated with similar acetamides .

How should researchers resolve contradictions in biological data across studies?

Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration). For example, reports IC₅₀ variability (±15%) across labs due to differing FBS batches .
  • Metabolic Stability Testing: Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid metabolism.
  • Orthogonal Assays: Confirm anti-inflammatory activity via both ELISA (TNF-α) and Western blot (NF-κB pathway) .

What formulation strategies address this compound’s solubility and stability limitations?

Answer:

  • pH Adjustment: Solubility in aqueous buffers (e.g., PBS) improves at pH 7.4–8.0 due to deprotonation of the acetamide nitrogen.
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) to enhance bioavailability. notes similar acetamides achieve 80% encapsulation efficiency .
  • Lyophilization: Stabilize the compound for long-term storage by lyophilizing with trehalose (1:5 w/w ratio) .

What advanced computational methods can predict off-target effects?

Answer:

  • Molecular Dynamics (MD) Simulations: Use GROMACS to simulate binding to non-target proteins (e.g., cytochrome P450 isoforms) over 100 ns trajectories. ’s UCSF Chimera aids in visualizing binding poses .
  • Chemoproteomics: Employ activity-based protein profiling (ABPP) with a biotinylated probe analog to identify off-target interactions .
  • Machine Learning: Train models on PubChem BioAssay data (e.g., AID 1259375) to predict toxicity profiles .

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